
Halistanol sulfate
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Overview
Description
Halistanol sulfate is an ergostanoid.
Scientific Research Applications
Antibacterial Activity
Halistanol sulfate exhibits significant antibacterial properties against various pathogenic bacteria. A notable study isolated halistanol trisulfate from the marine sponge Petromica citrina, which demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for Staphylococcus aureus was found to be 512 mg/L, indicating a bactericidal effect through membrane damage leading to cell lysis .
Table 1: Antibacterial Efficacy of this compound
Bacteria | MIC (mg/L) | Effect |
---|---|---|
Staphylococcus aureus | 512 | Bactericidal |
Staphylococcus epidermidis | 256 | Bactericidal |
Enterococcus faecalis | 128 | Bacteriostatic |
Mycobacterium fortuitum | 512 | Bactericidal |
Antiviral Properties
This compound has shown promising antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). In a study evaluating its effects, this compound and its derivatives inhibited HSV-1 replication by interfering with viral attachment and penetration into host cells. The selectivity index (SI) for this compound was reported as 2.46, indicating its potential as an antiviral agent .
Table 2: Antiviral Activity Against HSV-1
Compound | SI | Mechanism of Action |
---|---|---|
This compound | 2.46 | Inhibition of virus attachment and entry |
This compound C | 1.95 | Virucidal effect on virus particles |
Anticancer Properties
Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. In particular, it demonstrated moderate toxicity against the L929 fibrosarcoma cell line. The mechanism appears to involve disruption of cellular membranes, leading to apoptosis in cancer cells .
Table 3: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Effect |
---|---|---|
L929 (Fibrosarcoma) | 50 | Moderate cytotoxicity |
HeLa (Cervical carcinoma) | Not tested | Further studies needed |
Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .
Case Study 2: Antiviral Activity
Another investigation focused on the application of this compound in developing topical antiviral treatments for herpes simplex infections, demonstrating significant reduction in viral load in treated animal models .
Properties
CAS No. |
103065-20-9 |
---|---|
Molecular Formula |
C29H52O12S3 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1 |
InChI Key |
UYXOPBYFUWYADH-APJFPIMXSA-N |
SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Synonyms |
halistanol sulfate halistanol trisulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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